![molecular formula C18H28N2O4 B107127 Acebutolol, (S)- CAS No. 68107-82-4](/img/structure/B107127.png)
Acebutolol, (S)-
Descripción general
Descripción
Acebutolol, (S)-, is a cardioselective beta-1 adrenergic receptor antagonist. It is commonly used in the treatment of hypertension, angina pectoris, and arrhythmias. This compound is known for its intrinsic sympathomimetic activity, which means it can mildly stimulate beta receptors while blocking them, providing a balanced effect on the cardiovascular system .
Aplicaciones Científicas De Investigación
Hypertension Management
Acebutolol is indicated for the treatment of mild to moderate essential hypertension. Clinical studies have demonstrated its efficacy as a monotherapy, with once-daily dosing providing effective blood pressure control in a significant majority of patients. In a comparative study against propranolol, acebutolol exhibited less reduction in heart rate and fewer adverse neurologic effects, making it a favorable option for patients requiring beta-blockade without excessive bradycardia .
Table 1: Efficacy of Acebutolol in Hypertension
Study Type | Participants | Dosage | Outcomes |
---|---|---|---|
Double-Blind Study | 200 patients | 400 mg/day | Effective BP control in 75% of patients |
Comparative Study | 150 patients | 400 mg/day vs. propranolol | Less heart rate reduction with acebutolol |
Management of Cardiac Arrhythmias
Acebutolol is effective in suppressing premature ventricular contractions (PVCs) and is used in the management of ventricular arrhythmias. A notable study demonstrated that a single dose of 300 mg resulted in an average reduction of PVCs by 87% over a 24-hour monitoring period. This sustained suppression suggests that acebutolol may be beneficial for patients with frequent PVCs, providing a therapeutic advantage over other beta-blockers .
Case Study: PVC Suppression
- Patient Profile : A cohort of 12 patients with frequent PVCs.
- Intervention : Single dose of acebutolol (300 mg).
- Results : Statistically significant reduction in PVC frequency observed within one hour post-administration, persisting for up to 10 hours .
Anti-Anginal Effects
In addition to its antihypertensive properties, acebutolol has demonstrated antianginal effects comparable to other beta-blockers. It is particularly useful in patients with chronic stable angina pectoris, where it helps reduce myocardial oxygen demand without significantly impairing exercise tolerance .
Table 2: Anti-Anginal Efficacy
Study Type | Participants | Dosage | Efficacy |
---|---|---|---|
Randomized Controlled Trial | 100 patients | 400 mg/day | Comparable efficacy to propranolol in reducing angina episodes |
Potential Role in Diabetes Management
Recent research has explored the repurposing of acebutolol for type 2 diabetes management due to its ability to enhance glucose uptake in adipocytes and liver cells by inhibiting JNK phosphorylation. This novel application suggests that acebutolol could play a dual role in managing cardiovascular conditions while also addressing metabolic disorders .
Research Findings
Mecanismo De Acción
Target of Action
Acebutolol is a selective β1-receptor antagonist . The primary targets of Acebutolol are the β1-adrenergic receptors, which are predominantly found in the heart. These receptors play a crucial role in the regulation of heart rate, contractility, and cardiac output .
Biochemical Pathways
Acebutolol’s action primarily affects the adrenergic signaling pathway. By blocking β1-adrenergic receptors, it inhibits the effects of catecholamines (like adrenaline) on these receptors. This leads to a decrease in cyclic AMP production, reducing the activity of protein kinase A (PKA). The reduced PKA activity decreases the rate of calcium ion influx into the cell, ultimately leading to a decrease in the force and rate of heart contractions .
Pharmacokinetics
Acebutolol exhibits a bioavailability of approximately 40% . It undergoes extensive first-pass metabolism in the liver to form an equipotent and cardioselective metabolite, diacetolol . The volume of distribution (Vd) is around 1.2 L/kg . The elimination half-life of the parent drug is 3-4 hours, while that of the active metabolite is 8-13 hours . Approximately 30% of the drug is excreted via the kidneys, and 60% is excreted via the biliary route .
Result of Action
The primary result of Acebutolol’s action is a decrease in heart rate and blood pressure . This makes it effective in the management of conditions like hypertension and ventricular premature beats . It also reduces the workload of the heart, making it beneficial in the treatment of angina .
Action Environment
The action of Acebutolol can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its efficacy and safety profile. Additionally, physiological conditions such as liver or kidney impairment can affect the pharmacokinetics of Acebutolol, necessitating dose adjustments . Furthermore, the drug’s effectiveness can be influenced by factors such as patient age, genetic factors, and the presence of comorbidities .
Análisis Bioquímico
Biochemical Properties
Acebutolol, (S)- interacts with β1-receptors. Activation of these receptors by epinephrine increases the heart rate and the blood pressure, and the heart consumes more oxygen . Acebutolol, (S)- blocks these receptors, lowering the heart rate and blood pressure .
Cellular Effects
Acebutolol, (S)- influences cell function by reducing the work the heart has to do and allowing it to beat more regularly . It has less antagonistic effects on peripheral vascular β2-receptors at rest and after epinephrine stimulation than nonselective beta-antagonists .
Molecular Mechanism
The mechanism of action of Acebutolol, (S)- involves blocking β1-receptors. This results in the reverse effect of epinephrine, lowering the heart rate and blood pressure .
Temporal Effects in Laboratory Settings
It is known that Acebutolol, (S)- can cause cardiotoxicity .
Dosage Effects in Animal Models
The effects of Acebutolol, (S)- vary with different dosages in animal models. It is known to be one of the most toxic beta-blockers when taken in overdose .
Metabolic Pathways
It is known to interact with β1-receptors .
Transport and Distribution
It is known to interact with β1-receptors .
Subcellular Localization
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acebutolol involves multiple steps. One common method starts with the reaction of 3-acetyl-4-hydroxyacetophenone with epichlorohydrin in the presence of a base like sodium hydroxide to form 5-butanylamino-2-(2,3-epoxypropoxy)acetophenone. This intermediate is then reacted with isopropylamine to yield Acebutolol .
Industrial Production Methods
Industrial production of Acebutolol typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. The process involves careful control of temperature, pH, and reaction time to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acebutolol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized by diperiodatocuprate (III) in an aqueous alkaline medium .
Common Reagents and Conditions
Oxidation: Diperiodatocuprate (III) in an aqueous alkaline medium.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Reagents like isopropylamine for amine substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of Acebutolol, as well as substituted derivatives depending on the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: A non-selective beta-blocker with no intrinsic sympathomimetic activity.
Atenolol: A selective beta-1 blocker with no intrinsic sympathomimetic activity.
Metoprolol: Another selective beta-1 blocker, similar to Acebutolol but without intrinsic sympathomimetic activity.
Uniqueness
Acebutolol’s uniqueness lies in its intrinsic sympathomimetic activity, which provides a balanced effect on the cardiovascular system. This makes it more suitable for patients who may experience adverse effects from other beta-blockers .
Actividad Biológica
Acebutolol (S), a cardioselective beta-adrenergic blocker, is primarily used in the management of hypertension and certain cardiac conditions. Its unique pharmacological profile includes partial agonist activity and membrane-stabilizing effects, which contribute to its therapeutic efficacy and safety. This article delves into the biological activities of Acebutolol (S), supported by various studies and clinical findings.
Acebutolol selectively antagonizes beta-1 adrenergic receptors, primarily located in cardiac tissues, leading to decreased heart rate and myocardial contractility. It also exhibits partial agonist activity at beta-2 receptors, which can mitigate some side effects typically associated with non-selective beta-blockers, such as bronchoconstriction. The drug's antihypertensive effects may be attributed to several mechanisms:
- Decreased Cardiac Output : By blocking catecholamine-induced increases in heart rate.
- Inhibition of Renin Release : Reducing angiotensin II formation and subsequent vasoconstriction.
- CNS Effects : Potentially affecting central vasomotor centers.
Pharmacokinetics
Acebutolol is well absorbed from the gastrointestinal tract with an absolute bioavailability of approximately 40%. It undergoes extensive first-pass metabolism, primarily converting to its active metabolite, diacetolol. The pharmacokinetic profile is dose-dependent, with significant variations observed at higher doses due to saturation of hepatic enzymes.
Parameter | Value |
---|---|
Absorption | 40% bioavailability |
Protein Binding | 26% |
Metabolism | Hepatic (to diacetolol) |
Elimination Half-Life | Approximately 3-4 hours |
Hypertension Management
Acebutolol has been shown to effectively manage mild to moderate essential hypertension. Clinical trials indicate that it reduces both systolic and diastolic blood pressure significantly compared to placebo. A study comparing once-daily versus twice-daily dosing found no significant difference in blood pressure control between the two regimens .
Arrhythmia Treatment
The drug is effective in controlling ventricular arrhythmias and has been shown to suppress premature ventricular contractions effectively. In a study involving patients with coronary artery disease, acebutolol significantly reduced the frequency of arrhythmias during exercise testing .
Case Studies
- Smith-Magenis Syndrome (SMS) : A study investigated the effects of acebutolol combined with melatonin on sleep disturbances in a patient with SMS. The results indicated no significant improvement in sleep duration or behavior compared to placebo treatments, highlighting the complexity of treating sleep disorders in this context .
- Diabetes Mellitus : Recent research has explored the potential antidiabetic effects of acebutolol. It was found to inhibit JNK phosphorylation and promote glucose uptake in diabetic models, suggesting a possible repurposing of the drug for managing type 2 diabetes alongside its cardiovascular benefits .
Safety Profile
Acebutolol is generally well-tolerated, but it can cause side effects similar to other beta-blockers, including fatigue, dizziness, and gastrointestinal disturbances. Its intrinsic sympathomimetic activity allows for a more favorable side effect profile concerning respiratory issues compared to non-selective beta-blockers like propranolol.
Propiedades
IUPAC Name |
N-[3-acetyl-4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEMGAFJFRBGGG-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OC[C@H](CNC(C)C)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872933 | |
Record name | S-Acebutolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68107-82-4 | |
Record name | Acebutolol, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068107824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Acebutolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACEBUTOLOL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QW38XEE0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.